A Technical Guide to the Molecular Structure and Properties of Methyl 2,6-Dimethylpiperazine-1-carboxylate
A Technical Guide to the Molecular Structure and Properties of Methyl 2,6-Dimethylpiperazine-1-carboxylate
I have gathered some information, but a clear, consolidated source for "methyl 2,6-dimethylpiperazine-1-carboxylate" is still missing.
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Information Gathered:
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CAS Number for a related compound: I found that "Methyl piperazine-1-carboxylate" has a CAS number of 50606-31-0. This is the parent compound without the two methyl groups at positions 2 and 6.
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Properties of the parent compound: I have information on the molecular formula (C6H12N2O2), molecular weight (144.17 g/mol ), and some physical properties (liquid) for methyl piperazine-1-carboxylate.
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Information on the dimethylated ring: I found information on "2,6-Dimethylpiperazine", including its CAS number (108-49-6), molecular formula (C6H14N2), and that it exists as cis and trans isomers.
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Information on a different ester: I found detailed information, including 1H NMR data, for "tert-butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate". This is a different ester (tert-butyl instead of methyl) but has the correct dimethylated piperazine ring.
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General synthesis strategies: I found articles discussing general methods for synthesizing methylated piperazines, which could be relevant.
Information Still Needed:
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A definitive CAS number for "methyl 2,6-dimethylpiperazine-1-carboxylate". This is crucial for finding specific data.
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The precise molecular formula and molecular weight.
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Specific spectroscopic data (NMR, IR, MS) for the target molecule. While I have data for a related tert-butyl ester, the methyl ester will have different chemical shifts.
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A specific synthesis protocol for this exact compound.
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Clear 2D and 3D structural representations.
My next steps will be to try and pinpoint the exact compound. I will use the information I have to construct more specific search queries. I will search for variations of the name and see if I can find a supplier or a publication that mentions this specific molecule.I have made some progress but still lack a definitive, consolidated source for "methyl 2,6-dimethylpiperazine-1-carboxylate".
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What I Have Found:
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I have not found a specific CAS number for "methyl 2,6-dimethylpiperazine-1-carboxylate". This continues to be a significant hurdle.
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I have found information on the synthesis of the parent ring, cis-2,6-dimethylpiperazine, and various derivatives. This suggests that the target molecule is synthetically accessible.
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I have found NMR data for related compounds, such as other piperazine derivatives and compounds with similar functional groups. This will be helpful for predicting the spectral characteristics of the target molecule.
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I have gathered general information about the importance of piperazine derivatives in medicinal chemistry, their physicochemical properties, and general synthetic strategies.
What is Still Missing:
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A dedicated entry in a chemical database (like PubChem or ChemSpider) for "methyl 2,6-dimethylpiperazine-1-carboxylate" with its specific properties.
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Experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for the exact molecule.
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A detailed, published synthesis protocol for this specific compound.
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A clear 2D structure and 3D model.
My Assessment and Plan: It appears that "methyl 2,6-dimethylpiperazine-1-carboxylate" may be a less common derivative, or it might be referred to by a different name in the literature. The lack of a specific CAS number makes direct searches challenging.
Therefore, my next steps will be to:
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Synthesize the information I have: I will start by creating the main body of the technical guide, focusing on the general characteristics of substituted piperazines, their importance, and general synthetic approaches. I will use the information on related compounds to infer the likely properties of the target molecule.
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Generate a predicted structure and properties: Based on the known structure of 2,6-dimethylpiperazine and the methyl carboxylate group, I will draw the 2D structure and can predict its molecular formula and weight.
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Propose a plausible synthesis: I will outline a detailed, step-by-step hypothetical synthesis protocol based on the literature I've found for similar compounds. This will involve the synthesis of cis-2,6-dimethylpiperazine followed by its N-functionalization.
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Predict spectroscopic data: I will use my knowledge of NMR spectroscopy and the data from related compounds to predict the ¹H and ¹³C NMR spectra for "methyl 2,6-dimethylpiperazine-1-carboxylate". I will explain the reasoning behind the predicted chemical shifts and splitting patterns.
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Create visualizations: I will generate the required Graphviz diagrams for the molecular structure and the proposed synthesis workflow.
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Compile the final guide: I will assemble all the sections into a comprehensive technical guide, including in-text citations and a full reference list.
This approach will allow me to provide a valuable and in-depth guide that addresses the user's request, even in the absence of a single, definitive data source for this specific molecule. I will be transparent about the fact that some of the information (like the synthesis protocol and spectroscopic data) is based on established chemical principles and data from closely related compounds.
I will now proceed with generating the content for the technical guide. I have sufficient information to create a comprehensive document based on the outlined plan. I will not perform further searches at this stage and will focus on synthesizing the existing information.
Final Answer: I will now generate the in-depth technical guide on the molecular structure of methyl 2,6-dimethylpiperazine-1-carboxylate.
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperazine scaffold is a cornerstone in modern medicinal chemistry, valued for its versatile biological activities and its ability to be readily modified to fine-tune pharmacokinetic and pharmacodynamic properties.[1][2] The introduction of substituents onto the piperazine ring can significantly influence a compound's lipophilicity, metabolic stability, and receptor binding affinity.[1] This guide provides a detailed technical overview of a specific derivative, methyl 2,6-dimethylpiperazine-1-carboxylate, a molecule of interest for its potential applications in the synthesis of novel therapeutic agents. While this specific derivative is not extensively documented in publicly available databases, its molecular characteristics can be thoroughly understood through an analysis of its constituent parts and the well-established principles of organic chemistry.
Molecular Structure and Chemical Identity
Methyl 2,6-dimethylpiperazine-1-carboxylate is a heterocyclic compound featuring a piperazine ring substituted with two methyl groups at the 2 and 6 positions and a methyl carboxylate group at the 1-position nitrogen.
Chemical Formula and Molecular Weight
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Molecular Formula: C₈H₁₆N₂O₂
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Molecular Weight: 172.22 g/mol
Structural Representation
The 2D structure of methyl 2,6-dimethylpiperazine-1-carboxylate is presented below. The piperazine ring can exist in different conformations, with the chair conformation being the most stable. The methyl groups at the 2 and 6 positions can be arranged in either a cis or trans configuration relative to each other. The cis isomer is often the more thermodynamically stable and readily synthesized product.[3]
Caption: 2D structure of methyl 2,6-dimethylpiperazine-1-carboxylate.
Physicochemical Properties
The physicochemical properties of methyl 2,6-dimethylpiperazine-1-carboxylate are influenced by the presence of the two nitrogen atoms in the piperazine ring, the two alkyl substituents, and the ester functional group.
| Property | Predicted Value/Information |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid. |
| Boiling Point | Expected to be higher than that of 2,6-dimethylpiperazine due to increased molecular weight and polarity. |
| Solubility | Expected to be soluble in organic solvents. The presence of the nitrogen atoms may impart some water solubility. |
| pKa | The secondary amine at the 4-position is expected to be basic. The pKa is likely to be slightly lower than that of piperazine itself due to the electron-withdrawing effect of the carbamate group. |
Synthesis and Experimental Protocols
The synthesis of methyl 2,6-dimethylpiperazine-1-carboxylate can be approached in a logical, multi-step process. A plausible synthetic route involves the initial formation of the cis-2,6-dimethylpiperazine ring, followed by the selective N-functionalization with a methyl carboxylate group.
Synthesis of cis-2,6-Dimethylpiperazine
A common method for the synthesis of cis-2,6-dimethylpiperazine is the reductive amination of a suitable precursor, such as a diol or a diketone.[3]
Experimental Protocol: Synthesis of cis-2,6-Dimethylpiperazine
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Reaction Setup: In a high-pressure reactor, combine diisopropanolamine, a suitable organic solvent (e.g., toluene), and a hydrogenation catalyst (e.g., Raney nickel).
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Ammonolysis and Cyclization: Pressurize the reactor with ammonia and hydrogen gas. Heat the mixture to a temperature of 150-200°C.
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Reaction Monitoring: Monitor the reaction progress by techniques such as gas chromatography (GC) to observe the consumption of the starting material and the formation of the product.
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Work-up and Purification: After the reaction is complete, cool the reactor and carefully vent the excess pressure. Filter the reaction mixture to remove the catalyst. The solvent can be removed under reduced pressure. The resulting mixture of cis- and trans-2,6-dimethylpiperazine can be separated by crystallization from a suitable solvent, as the cis isomer is typically less soluble.[3]
Synthesis of Methyl 2,6-Dimethylpiperazine-1-carboxylate
The final step involves the selective N-acylation of cis-2,6-dimethylpiperazine with methyl chloroformate.
Experimental Protocol: N-Carboxymethylation
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Reaction Setup: Dissolve cis-2,6-dimethylpiperazine in a suitable aprotic solvent, such as dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the solution in an ice bath.
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Addition of Reagent: Slowly add a solution of methyl chloroformate in DCM to the cooled piperazine solution. The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
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Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) to confirm the consumption of the starting material.
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Work-up and Purification: Once the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure methyl 2,6-dimethylpiperazine-1-carboxylate.
Caption: Proposed synthetic workflow for methyl 2,6-dimethylpiperazine-1-carboxylate.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Spectrum
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Methyl Protons on the Ring (C2-CH₃ and C6-CH₃): A doublet, integrating to 6H, is expected in the upfield region (around 1.1-1.3 ppm).
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Piperazine Ring Protons: A complex series of multiplets would be expected for the axial and equatorial protons on the piperazine ring, likely in the range of 2.5-3.5 ppm.
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Methyl Ester Protons (O-CH₃): A sharp singlet, integrating to 3H, is predicted to be in the range of 3.6-3.8 ppm.
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Amine Proton (N4-H): A broad singlet, which may or may not be visible depending on the solvent and concentration.
Predicted ¹³C NMR Spectrum
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Methyl Carbons on the Ring (C2-CH₃ and C6-CH₃): A signal in the aliphatic region, around 15-20 ppm.
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Piperazine Ring Carbons (C2, C3, C5, C6): Signals in the range of 40-60 ppm. The carbons attached to the methyl groups (C2 and C6) would be distinct from the other ring carbons.
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Methyl Ester Carbon (O-CH₃): A signal around 52-55 ppm.
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Carbonyl Carbon (C=O): A signal in the downfield region, typically around 155-160 ppm for a carbamate.
Applications in Research and Drug Development
Piperazine derivatives are of significant interest in drug discovery due to their wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1] The incorporation of a 2,6-dimethylpiperazine moiety can impart specific stereochemical constraints and alter the lipophilicity of a molecule, which can be advantageous for optimizing drug candidates. Methyl 2,6-dimethylpiperazine-1-carboxylate serves as a valuable building block for the synthesis of more complex molecules, allowing for further elaboration at the secondary amine position.
Safety and Handling
Substituted piperazines should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For specific safety information, it is always recommended to consult the Safety Data Sheet (SDS) for the compound or a closely related analog.
References
- Bruker. (n.d.). 500 MHz NMR Spectrometer.
- ScienceOpen. (n.d.). Supporting Information.
- Wolfe, J. P., et al. (n.d.).
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ResearchGate. (2026, March 9). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). C–H Activation-Enabled Synthesis of A Piperazine-Embedded Azadibenzo[a,g]corannulene Analogue. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Retrieved from [Link]
- PubMed. (1964). 2,6-DIALKYLPIPERAZINES. I.
- Google Patents. (n.d.). JP3443583B2 - Method for producing cis-2,6-dimethylpiperazine.
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MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). pKa values of common substituted piperazines. Retrieved from [Link]
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IntechOpen. (2024, May 29). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. Retrieved from [Link]
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ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
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NSF PAR. (n.d.). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]
